4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
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Overview
Description
4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutyric Acid: Known for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
4-Methoxyphenylacetic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Methoxybenzoic Acid: Commonly used as an intermediate in organic synthesis.
Uniqueness
4-({[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is unique due to its combination of a thiazole ring, methoxyphenyl group, and butanoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[[2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(15(21)17-9-3-4-13(19)20)23-16(18-10)11-5-7-12(22-2)8-6-11/h5-8H,3-4,9H2,1-2H3,(H,17,21)(H,19,20) |
InChI Key |
UUDAVVFIBNEQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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